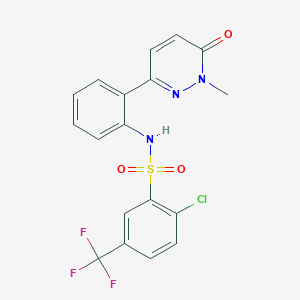

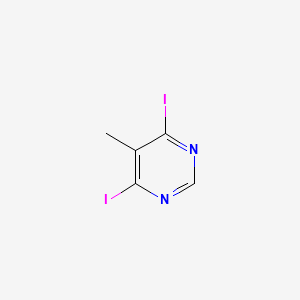

2-氯-N-(2-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)苯基)-5-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

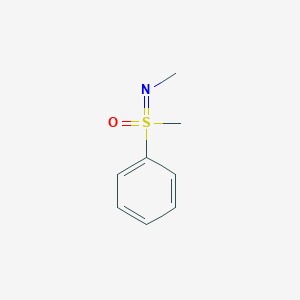

The compound 2-chloro-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, which include anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is described in the first paper, where novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety and the trifluoromethyl group.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of related compounds, highlighting the importance of conformational differences in determining biological activity . The crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences between two compounds, which were not driven by steric effects within the molecular arrangements. This suggests that the molecular structure and conformation of the compound could also play a crucial role in its biological activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide information on the reactivity of similar sulfonamide derivatives. For instance, the first paper mentions that the synthesized compounds induced caspase activity in various cancer cell lines, suggesting that these compounds can participate in biochemical pathways leading to apoptosis . This implies that the compound may also engage in chemical reactions relevant to its anticancer activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the papers do discuss properties of related compounds, such as metabolic stability, which was found to be increased by the presence of certain substituents in the benzenesulfonamide derivatives . This information could be extrapolated to suggest that the physical and chemical properties of the compound , such as solubility, stability, and reactivity, would be influenced by its specific substituents and molecular structure.

科学研究应用

生物学潜力和酶抑制

磺酰胺衍生物已被合成并评估其生物学潜力,包括酶抑制活性。例如,某些磺酰胺席夫碱对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出显着的酶抑制活性,这些酶是治疗阿尔茨海默病等神经退行性疾病的重要靶点 (Kausar 等人,2019)。这些发现突出了磺酰胺衍生物在神经病学和药理学中的治疗潜力。

抗菌和抗艾滋病毒活性

磺酰胺化合物已被制备成具有抗菌和抗艾滋病毒活性。将 1,3,4-恶二唑部分并入苯磺酰胺中已产生具有体外抗菌和抗艾滋病毒功效的化合物 (Iqbal 等人,2006)。这表明在开发针对传染病的新疗法中具有潜在应用。

抗癌活性

对磺酰胺衍生物的研究还探索了它们的抗癌潜力。新型磺酰胺已被合成并显示出对各种癌细胞系的潜在抗癌活性,包括肺癌、结肠癌和黑色素瘤细胞 (Sławiński 等人,2012)。这些发现表明磺酰胺衍生物与癌症研究和治疗开发的相关性。

除草剂选择性和代谢

磺酰胺已被研究用于农业,特别是在选择性除草剂的开发中。对相关化合物氯磺隆的研究表明其对谷物的选择性除草活性,这归因于植物将除草剂代谢成无活性产物的能力 (Sweetser 等人,1982)。这证明了磺酰胺衍生物在农业化学中的实用性。

属性

IUPAC Name |

2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O3S/c1-25-17(26)9-8-14(23-25)12-4-2-3-5-15(12)24-29(27,28)16-10-11(18(20,21)22)6-7-13(16)19/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPTFLIWNLUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)